

# Technical Guide: Spectroscopic Characterization of 6-Bromobenzo[d]isothiazole

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## Compound of Interest

Compound Name: 6-Bromobenzo[d]isothiazole

CAS No.: 877265-23-1

Cat. No.: B1341809

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CAS Registry Number: 90555-66-1 Molecular Formula: C

H

BrNS Molecular Weight: 214.08 g/mol

## Part 1: Introduction & Structural Logic

Benzo[d]isothiazole is a privileged scaffold in drug discovery, serving as a bioisostere for indole and benzothiophene moieties in psychotropic and anti-inflammatory agents.<sup>[1]</sup> The 6-bromo derivative is a critical intermediate; the bromine atom at the C6 position activates the ring for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the pharmacophore.<sup>[1]</sup>

Accurate spectroscopic identification of this isomer is paramount, particularly to distinguish it from its regioisomers (e.g., 5-bromo or 4-bromo variants) and the structurally related benzothiazole (1,3-isomer).<sup>[1]</sup>

## Structural Numbering & Logic

The benzo[d]isothiazole system consists of a benzene ring fused to an isothiazole ring.

- Position 1 (S): Sulfur atom.[\[2\]](#)
- Position 2 (N): Nitrogen atom.[\[3\]](#)
- Position 3 (C): Methine carbon (distinctive deshielded proton).
- Position 6 (C-Br): Site of substitution.

The C3-H proton is the most diagnostic spectroscopic handle, typically appearing as a singlet downfield ( $\delta > 8.5$  ppm) due to the anisotropic effect of the adjacent C=N bond and the electronegativity of the heterocycle.[\[1\]](#)

## Part 2: Spectroscopic Data Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum of **6-bromobenzo[d]isothiazole** exhibits a characteristic pattern for a 1,2,4-trisubstituted benzene ring fused to the isothiazole.[\[1\]](#)

<sup>1</sup>H NMR Data (400 MHz, CDCl

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Position	Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant ( , Hz)	Assignment Logic
H-3	8.95	Singlet (s)	—	Diagnostic: Deshielded by C=N and S. Unique to isothiazole core.
H-7	8.15	Doublet (d)		Meta-coupling: Deshielded by proximity to S(1). Appears as a narrow doublet due to long-range coupling with H-5.
H-4	7.92	Doublet (d)		Ortho-coupling: Typical aromatic doublet, coupled strongly to H-5. <a href="#">[1]</a>
H-5	7.68	Doublet of Doublets (dd)		Ortho + Meta: Coupled to H-4 (ortho) and H-7 (meta).

#### Expert Insight:

- H-7 vs. H-4: H-7 is typically more deshielded than H-4 in benzo[d]isothiazoles due to the "peri-like" proximity to the sulfur lone pairs, despite sulfur being in the adjacent ring.
- Differentiation: In the 5-bromo isomer, the coupling pattern changes (H-4 becomes a meta-coupled doublet, H-6 and H-7 show ortho coupling).[\[1\]](#)

## C NMR Data (100 MHz, CDCl<sub>3</sub>)

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- C-3 (Imine): ~155.0 ppm (Characteristic low-field signal).
- C-7a (Quaternary, Fusion): ~150.0 ppm.[1]
- C-3a (Quaternary, Fusion): ~130.0 ppm.[1][4]
- C-6 (C-Br): ~122.0 ppm (Upfield shift due to heavy atom effect of Br).
- Aromatic CH (C-4, C-5, C-7): 120–130 ppm region.[1]

## Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation of the bromine substituent through its isotopic signature.

- Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).
- Molecular Ion (M<sup>+</sup>):
  - m/z 213 (100%): Containing Br.
  - m/z 215 (98%): Containing Br.
  - Pattern: A distinct 1:1 doublet characteristic of a mono-brominated compound.
- Fragmentation Pathway:
  - [M] → [M - HCN]: Loss of hydrogen cyanide (27 Da) from the isothiazole ring is a primary fragmentation pathway, yielding a bromobenzothiophene-like cation (m/z ~186/188).

- $[M] \rightarrow [M - Br]$ : Loss of the bromine radical (79/81 Da) to yield the benzo[d]isothiazole cation ( $m/z$  134).

## Infrared Spectroscopy (FT-IR)

- C=N Stretch: 1580–1620 cm

(Weak to medium intensity).

- Aromatic C=C: 1450–1500 cm

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- C-Br Stretch: 600–700 cm

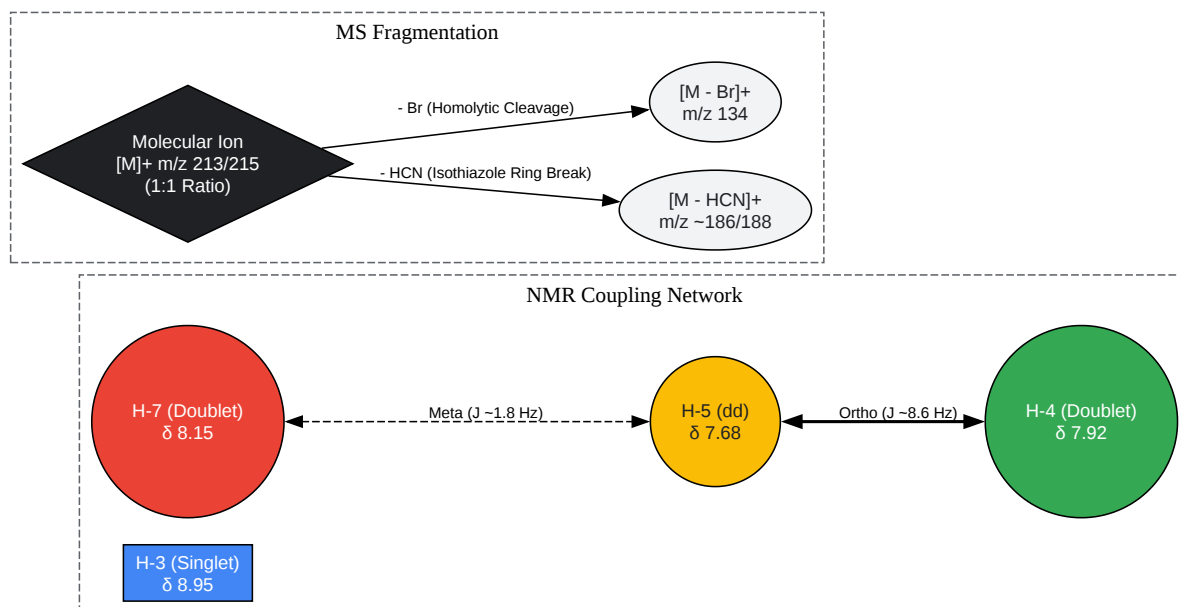
(Strong, fingerprint region).

- C-H Stretch (Aromatic): 3050–3100 cm

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## Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the NMR coupling network and the MS fragmentation logic, encoded in Graphviz (DOT).



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Caption: Left: <sup>1</sup>H NMR coupling connectivity showing the ortho/meta relationships. Right: Primary EI-MS fragmentation pathways.

## Part 4: Experimental Protocols

### Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve the H-7/H-5 meta-coupling.

- Solvent Selection: Use CDCl<sub>3</sub>

(99.8% D) as the standard solvent. If solubility is poor, switch to DMSO-d<sub>6</sub>

- Note: In DMSO-d<sub>6</sub>, H-3 may shift slightly downfield (approx.[1]  $\delta$  9.1 ppm) due to hydrogen bonding with the solvent.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. Filter through a cotton plug if any suspended solids remain.
- Acquisition Parameters:
  - Transients (Scans): Minimum 16 scans for H; 1024 scans for C.
  - Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H-3 proton, allowing for accurate integration.
  - Apodization: Apply an exponential line broadening (LB) of 0.3 Hz for H to reduce noise without obscuring the fine splitting of H-5.

## Protocol 2: Purity Assessment via HPLC-UV

Objective: Validate sample purity before spectroscopic analysis.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5  $\mu$ m, 4.6 x 100 mm).[1]
- Mobile Phase:
  - A: Water + 0.1% Formic Acid.
  - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Aromatic) and 280 nm.

- Expectation: **6-Bromobenzo[d]isothiazole** typically elutes later than the non-brominated parent due to increased lipophilicity (LogP ~2.8).

## References

- Synthesis and Functionalization: Vicini, P., et al. "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." [1][3] *European Journal of Medicinal Chemistry*, 2006. [1] [Link](#)
- NMR Assignment Logic: Incerti, M., et al. "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives." [1] *Magnetic Resonance in Chemistry*, 2008. [1] [Link](#) [5]
- General Isothiazole Chemistry: "Benzo[d]isothiazole Building Blocks." *Isothiazole Chemistry Guide*, 2024. [1] [Link](#)

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